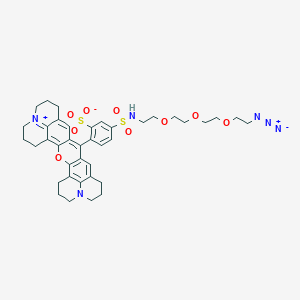![molecular formula C15H8F2O2 B13716481 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole is a chemical compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a difluorobenzo[d][1,3]dioxole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
The synthesis of 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the reaction of catechol with a suitable dihalogenated compound under basic conditions to form the dioxole ring.
Introduction of the difluoro groups: The difluorination of the benzo[d][1,3]dioxole core can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the ethynylphenyl group: This step involves the coupling of an ethynyl group to a phenyl ring, which is then attached to the difluorobenzo[d][1,3]dioxole core through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The ethynyl group can be reduced to form alkene or alkane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and electrophiles (e.g., nitric acid for nitration).
科学的研究の応用
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Biological Research: It can be used as a probe or ligand in studies involving biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and difluoro groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.
類似化合物との比較
Similar compounds to 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole include other benzo[d][1,3]dioxole derivatives, such as:
5-Bromobenzo[d][1,3]dioxole: This compound has a bromine atom instead of the ethynylphenyl group and is used in various organic synthesis applications.
4-Fluorobenzo[d][1,3]dioxole: This compound has a fluorine atom instead of the ethynylphenyl group and is used in the development of pharmaceuticals and materials.
The uniqueness of this compound lies in its combination of the ethynylphenyl and difluoro groups, which can impart distinct chemical and physical properties compared to other benzo[d][1,3]dioxole derivatives.
特性
分子式 |
C15H8F2O2 |
|---|---|
分子量 |
258.22 g/mol |
IUPAC名 |
5-(4-ethynylphenyl)-2,2-difluoro-1,3-benzodioxole |
InChI |
InChI=1S/C15H8F2O2/c1-2-10-3-5-11(6-4-10)12-7-8-13-14(9-12)19-15(16,17)18-13/h1,3-9H |
InChIキー |
DSZWAYKHORPMBI-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C2=CC3=C(C=C2)OC(O3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


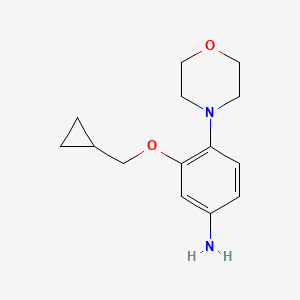
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
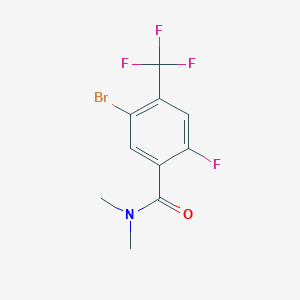
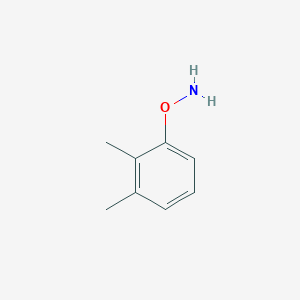

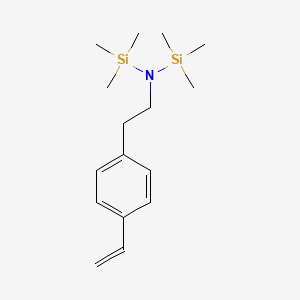
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
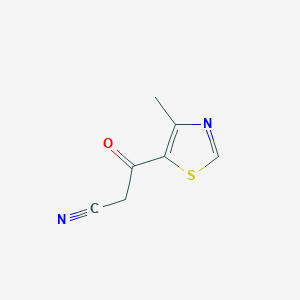


![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)

